(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Description
(2S)-4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a 1:1 salt or co-crystal formed between (S)-configured 4,4-difluoropyrrolidine-2-carboxylic acid and trifluoroacetic acid (TFA). Its molecular formula is C₇H₈F₅NO₄, with a molecular weight of 265.14 g/mol (CAS: 1373255-09-4) . The compound is commercially available for research and pharmaceutical applications, often serving as a chiral building block in drug discovery due to its rigid pyrrolidine backbone and fluorine substitutions, which enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2.C2HF3O2/c6-5(7)1-3(4(9)10)8-2-5;3-2(4,5)1(6)7/h3,8H,1-2H2,(H,9,10);(H,6,7)/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSASDZHAJGODJ-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719253 | |
| Record name | 4,4-Difluoro-L-proline--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373255-09-4 | |
| Record name | L-Proline, 4,4-difluoro-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373255-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-L-proline--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the introduction of fluorine atoms into the pyrrolidine ring and the subsequent attachment of the trifluoroacetic acid group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Properties:
- Storage : Sealed in dry conditions at room temperature .
- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and using protective equipment .
- Applications : Used in synthesizing peptide mimetics, enzyme inhibitors, and fluorinated analogs of bioactive molecules .
Comparison with Similar Compounds
The compound is structurally and functionally compared to five related fluorinated pyrrolidine derivatives (Table 1).
Table 1: Comparative Analysis of Fluorinated Pyrrolidine Derivatives
Structural and Functional Differences
Stereochemistry : The (2S)-configuration of the target compound contrasts with its (2R)-enantiomer (CAS: 1401332-74-8), which may exhibit divergent biological activity due to chiral recognition in enzyme binding .
Substituent Effects :
- The methyl group in (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid increases steric hindrance, reducing reactivity but improving lipid solubility .
- N-Methylation (CAS: 1305325-21-6) alters electron distribution, enhancing stability against oxidative degradation .
Protective Groups :
Biological Activity
The compound (2S)-4,4-difluoropyrrolidine-2-carboxylic acid; 2,2,2-trifluoroacetic acid has gained attention in recent years due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFN\O
- Molecular Weight : 151.11 g/mol
- CAS Number : 52683-81-5
- Purity : Typically ≥ 97% in commercial preparations.
The compound consists of a pyrrolidine core with two fluorine atoms at the 4-position and a carboxylic acid functional group at the 2-position. It is often used in pharmaceutical applications due to its ability to interact with biological targets.
The biological activity of (2S)-4,4-difluoropyrrolidine-2-carboxylic acid is primarily attributed to its role as a modulator of various biochemical pathways. Its structural similarities to amino acids allow it to act as an inhibitor or agonist in enzyme-catalyzed reactions. Notably, it has been studied for its potential effects on:
- Diacylglycerol acyltransferase-1 (DGAT-1) : This enzyme plays a crucial role in triglyceride synthesis. Inhibition of DGAT-1 has been linked to improved metabolic profiles in animal models, suggesting that derivatives of this compound may have therapeutic applications in obesity and metabolic syndrome .
Therapeutic Potential
Research indicates that compounds similar to (2S)-4,4-difluoropyrrolidine-2-carboxylic acid can exhibit:
- Anti-obesity Effects : Studies have demonstrated that derivatives can reduce weight gain in diet-induced obese rats, indicating potential for obesity management .
- Improved Insulin Sensitivity : Compounds targeting DGAT-1 have shown promise in enhancing insulin sensitivity and reducing liver triglyceride content .
Case Studies
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Inhibition of DGAT-1 :
- A study reported that a derivative of this compound demonstrated an IC value of 57 nM against DGAT-1, significantly inhibiting triglyceride formation in CHO-K1 cells at an EC of 0.5 μM .
- In vivo studies showed dose-dependent inhibition of weight gain in diet-induced obese rats over a 21-day period at dosages of 0.3, 1, and 3 mg/kg .
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Pharmaceutical Formulations :
- A patent describes oral pharmaceutical formulations containing reversible covalent compounds with potential applications in treating cancer and autoimmune diseases. These formulations leverage the unique properties of compounds like (2S)-4,4-difluoropyrrolidine-2-carboxylic acid to enhance therapeutic efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
